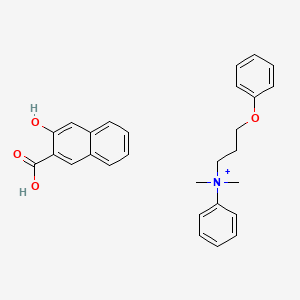

Dimethyl-(3-phenoxypropyl)-phenylammonium 3-hydroxy-2-naphthalenecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

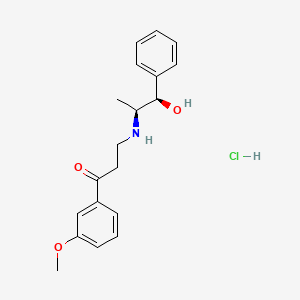

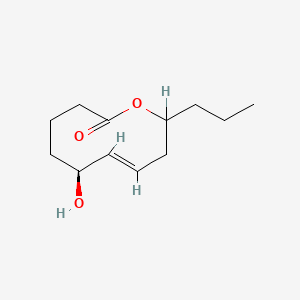

Dimethyl-(3-phenoxypropyl)-phenylammonium 3-hydroxy-2-naphthalenecarboxylic acid is a naphthoic acid.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Intermediates

Dimethyl-(3-phenoxypropyl)-phenylammonium 3-hydroxy-2-naphthalenecarboxylic acid has been a topic of interest in the synthesis of various pharmaceutical intermediates and compounds. For example, a study focused on the synthesis of a pharmaceutical intermediate, P methoxyphenyl) 7 methoxy 1 hydroxy 3 naphthalenecarbonylic acid, from anisole and anisole acid. The compound was synthesized through a series of reactions including Friedal Crafts reaction, Condensation with diethyl succinate, dehydration, Friedal Crafts cyclization, and hydrolysis under the catalytic presence of quaternary ammonium salt, showcasing a yield of 41.9% and a purity of 99.7% (Yu Ma, 2000).

Chemosensors and Supramolecular Assemblies

The compound and its derivatives have shown potential in the development of chemosensors. A study illustrated the synthesis of 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP), which was synthesized to act as an off–on type fluorescent chemosensor for selective and sensitive detection of Al3+ ions (A. Asiri et al., 2018). Similarly, compounds related to 2-hydroxy-3-naphthoic acid have been involved in forming supramolecular assemblies through strong hydrogen bonds and weak interactions like C–H⋯π, demonstrating their potential in molecular complexation and material sciences (Y. Pang et al., 2015).

Antibacterial and Cytotoxic Activities

Derivatives of this compound have also been studied for their antibacterial and cytotoxic activities. One such study synthesized benzopyranoxanthone analogues related to 3-hydroxy-2-naphthalenecarboxylic acid. These analogues were tested for their cytotoxic activities against L1210 murine leukemia cells, showing significant potency and highlighting their potential in anticancer research (J. Bongui et al., 2005).

Synthesis and Characterization of Derivatives

The compound and its derivatives have been extensively used in the synthesis and characterization of various other chemical compounds. Studies have detailed the synthesis and characterization of compounds like 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester and its naphthalene derivative, showcasing their structural stability through intermolecular interactions like O–H…N, C–H…O, and C–H…π (H. Nagarajaiah & N. Begum, 2015).

Fluorescent Probes for Medical Diagnosis

Furthermore, derivatives of this compound have been explored for their applications in medical diagnosis. A study synthesized a fluorescent probe for β-amyloids, crucial for the molecular diagnosis of Alzheimer’s disease. The synthesized compound, 4-(2-{[6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-yl] (methyl)amino} ethoxy)-4-oxobutanoic acid, demonstrated high binding affinities towards Aβ(1–40) aggregates, offering a promising avenue for Alzheimer’s disease diagnostics (Huan-bao Fa et al., 2015).

Eigenschaften

Produktname |

Dimethyl-(3-phenoxypropyl)-phenylammonium 3-hydroxy-2-naphthalenecarboxylic acid |

|---|---|

Molekularformel |

C28H30NO4+ |

Molekulargewicht |

444.5 g/mol |

IUPAC-Name |

dimethyl-(3-phenoxypropyl)-phenylazanium;3-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C17H22NO.C11H8O3/c1-18(2,16-10-5-3-6-11-16)14-9-15-19-17-12-7-4-8-13-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-8,10-13H,9,14-15H2,1-2H3;1-6,12H,(H,13,14)/q+1; |

InChI-Schlüssel |

KPJWDDFIHYNHBB-UHFFFAOYSA-N |

Kanonische SMILES |

C[N+](C)(CCCOC1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

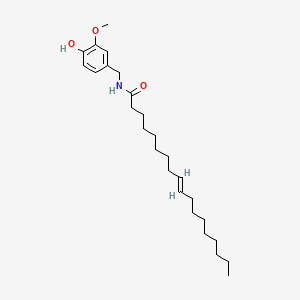

![1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236949.png)

![(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1236961.png)

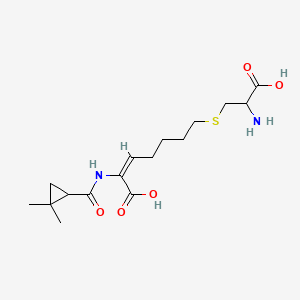

![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1236964.png)